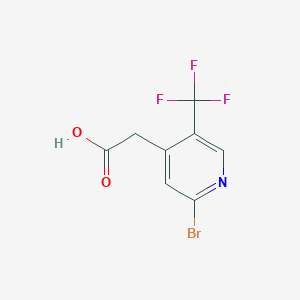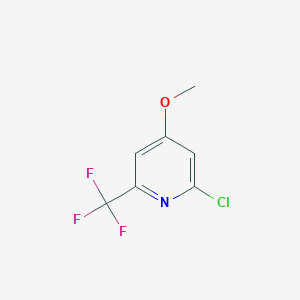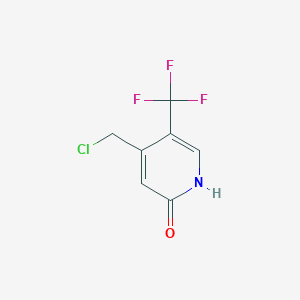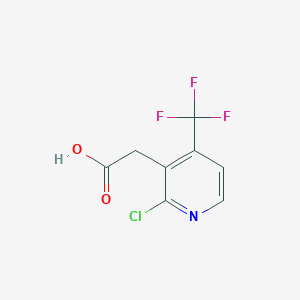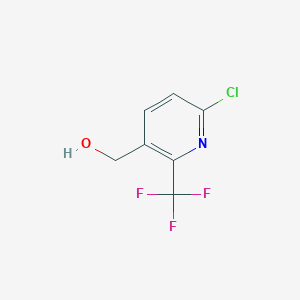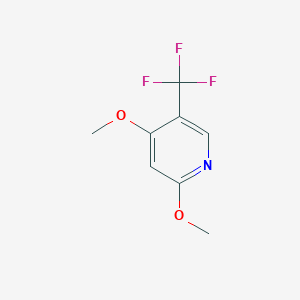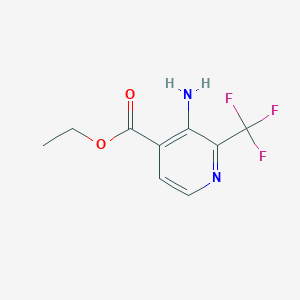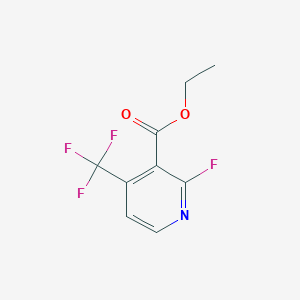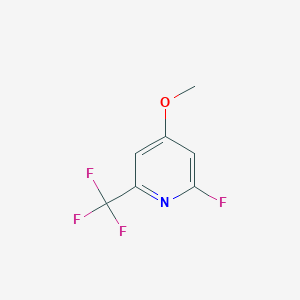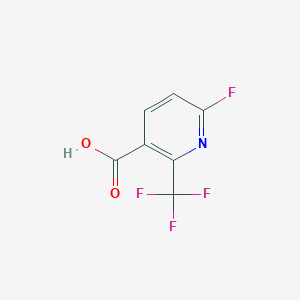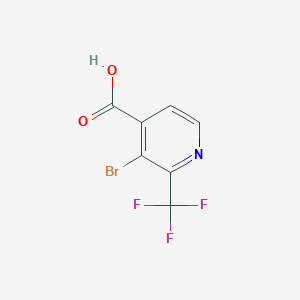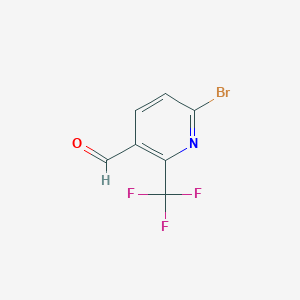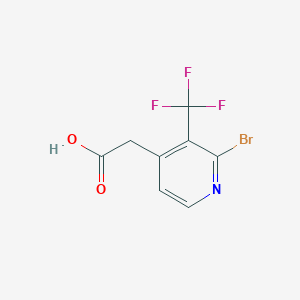![molecular formula C10H10F3NO4S B1412283 N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine CAS No. 1858257-23-4](/img/structure/B1412283.png)
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
描述
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a methylsulfonyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate:
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative.
Glycine Coupling: Finally, the methylsulfonyl derivative is coupled with glycine or its ester derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated products.
Substitution: Substituted phenyl derivatives.
科学研究应用
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its stability and ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and lipophilicity.
作用机制
The mechanism of action of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-(Methylsulfonyl)-N-phenylglycine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(Trifluoromethylsulfonyl)-N-phenylglycine: Contains a trifluoromethylsulfonyl group instead of a methylsulfonyl group, leading to variations in reactivity and stability.
Uniqueness
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLLMGSIMBLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



